![molecular formula C13H17N3O5S B2801815 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide CAS No. 946201-24-7](/img/structure/B2801815.png)
1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a nitro group, a sulfonyl group, and a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various organic reactions. For instance, sulfonyl groups are typically introduced using sulfonyl chlorides in the presence of a base . The carboxamide group could be introduced through reactions with amines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered piperidine ring, a sulfonyl group attached to a nitro-substituted phenyl ring, and a carboxamide group . The exact three-dimensional structure would depend on the specific stereochemistry at the chiral centers in the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution. The sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could increase the compound’s polarity, potentially affecting its solubility in various solvents .Applications De Recherche Scientifique
Anticancer Potential
1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide derivatives have been synthesized and evaluated for their potential as anticancer agents. Studies have shown that certain compounds within this category demonstrate strong anticancer properties, indicating a promising avenue for future cancer treatment research (Rehman et al., 2018).
Antibacterial Activities
Research has also explored the antibacterial activities of related compounds. Specifically, derivatives of 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide have demonstrated effectiveness against various bacterial strains, highlighting their potential use in the development of new antibacterial drugs (Wu Qi, 2014).
Synthesis and Characterization
The chemical synthesis and characterization of aryl carboxamido sulfonic acid derivatives related to 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide have been extensively studied. These studies contribute to a better understanding of the chemical properties and potential applications of these compounds (Yang et al., 2013).
Potential as Enzyme Inhibitors
Certain derivatives have been identified as inhibitors of key biological enzymes, suggesting their potential therapeutic applications in various diseases. For instance, some compounds have shown inhibitory activity against tumor necrosis factor-α converting enzyme and matrix metalloproteinase, which are critical in inflammation and cancer progression (Venkatesan et al., 2004).
Role in Tuberculosis Treatment
Compounds related to 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide have been evaluated for their role in treating multidrug-resistant tuberculosis (MDR-TB). Their effectiveness against MDR-TB strains suggests potential applications in developing new tuberculosis treatments (Jayachandra et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methyl-5-nitrophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-9-2-3-11(16(18)19)8-12(9)22(20,21)15-6-4-10(5-7-15)13(14)17/h2-3,8,10H,4-7H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHYLPPJIIWKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

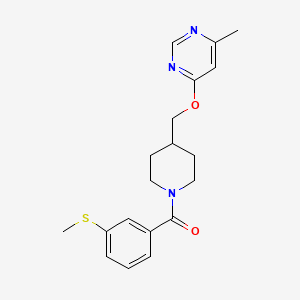
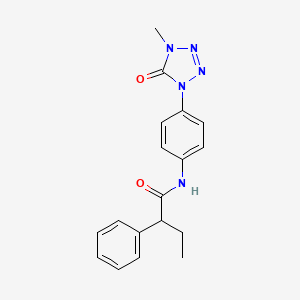
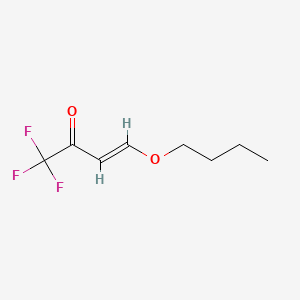
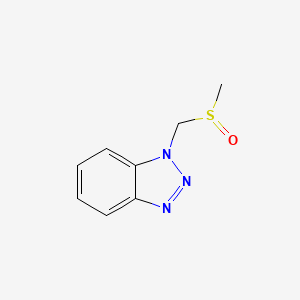
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone hydrochloride](/img/structure/B2801739.png)
![2-(3-Bicyclo[3.1.0]hexanyl)acetic acid](/img/structure/B2801741.png)
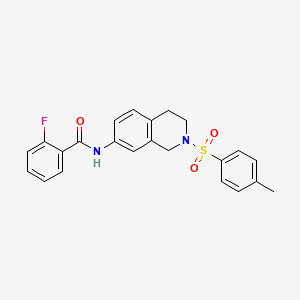
![2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2801744.png)
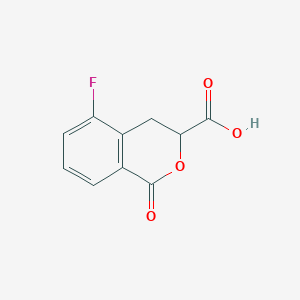
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide](/img/structure/B2801747.png)
![3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one](/img/structure/B2801748.png)
![1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2801750.png)
![N-(2-chloro-4-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2801751.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2801755.png)